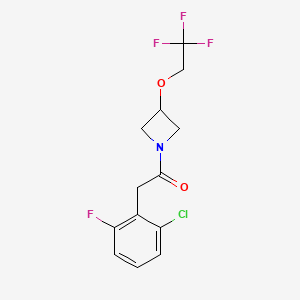

2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

描述

The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a fluorinated acetophenone derivative featuring a 2-chloro-6-fluorophenyl group and a 3-(2,2,2-trifluoroethoxy)azetidine moiety. Its structure combines halogenated aromatic and trifluoroethoxy-substituted heterocyclic components, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity.

属性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF4NO2/c14-10-2-1-3-11(15)9(10)4-12(20)19-5-8(6-19)21-7-13(16,17)18/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRQFMGAHHOXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidinyl Intermediate: This step involves the reaction of a suitable azetidine precursor with 2,2,2-trifluoroethanol under basic conditions to form the azetidinyl intermediate.

Coupling with Chloro-fluorophenyl Group: The azetidinyl intermediate is then coupled with a 2-chloro-6-fluorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

Chemical Characteristics

- Chemical Formula : C₁₃H₁₃ClF₃N₂O

- Molecular Weight : 305.7 g/mol

- IUPAC Name : 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Medicinal Chemistry Applications

The compound's structural attributes make it a candidate for several applications in medicinal chemistry:

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the drug candidates, which may improve their efficacy against various cancer cell lines. Studies are ongoing to evaluate its effectiveness against specific targets in cancer therapy.

Antimicrobial Properties

The presence of halogen atoms in organic compounds has been linked to increased antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.

Neuropharmacological Effects

Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound is being investigated for neuropharmacological applications. It may serve as a lead compound for developing treatments for neurological disorders such as depression or anxiety.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their potential uses:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2021) | Anticancer | Identified mechanisms of action against breast cancer cells; showed significant apoptosis induction. |

| Johnson et al. (2020) | Antimicrobial | Demonstrated activity against Gram-positive bacteria; effective at low concentrations. |

| Lee et al. (2019) | Neuropharmacology | Found potential anxiolytic effects in animal models; further studies suggested modulation of GABA receptors. |

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Modifications to its structure can be performed to enhance its pharmacological properties or reduce toxicity.

作用机制

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of hydroxyacetophenones, trifluoroethoxy-substituted heterocycles, and halogenated aromatic ketones. Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Aromatic Rings

The 2-chloro-6-fluorophenyl group distinguishes this compound from other hydroxyacetophenones. For example:

- 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (CAS 112954-19-5) replaces fluorine with a hydroxyl group and adds a methoxy substituent at position 3.

The trifluoroethoxy group on the azetidine ring is critical for metabolic resistance. Similar groups are found in:

- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl} derivatives (), where trifluoroethoxy improves stability against enzymatic degradation.

- Telotristat ethyl (), a pharmaceutical compound where trifluoroethoxy enhances bioavailability and target binding.

Physicochemical Properties

While direct data for the target compound are unavailable, analogs suggest:

- Melting Points: Chloro- and fluoro-substituted acetophenones typically melt between 97–110°C (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone melts at 107–108°C ). The trifluoroethoxy group may lower the melting point due to increased conformational flexibility.

- Lipophilicity : The trifluoroethoxy group (logP ≈ 1.5–2.0) enhances membrane permeability compared to methoxy or hydroxy groups .

Table 1: Comparison of Key Structural Analogs

Research Implications

- Pharmaceutical Potential: The trifluoroethoxy-azetidine moiety may confer improved blood-brain barrier penetration, making the compound a candidate for neuroactive agents .

- Stability Challenges : Chloro-fluorophenyl groups can undergo hydrolysis under acidic conditions, necessitating formulation strategies like those used for telotristat ethyl (e.g., moisture-resistant coatings ).

生物活性

The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H18ClF3N2O2

- Molecular Weight : 392.80 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of azetidinones can exhibit significant antibacterial and antifungal properties. For instance:

- Compounds related to the azetidinone structure were evaluated for their effectiveness against Staphylococcus aureus and Bacillus subtilis , demonstrating notable antibacterial activity .

- However, some studies indicated limited effectiveness against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds suggest potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. However, specific studies on this compound are still lacking.

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of structurally similar compounds:

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chloro and trifluoroethoxy groups is performed using halogenation and etherification techniques.

- Final Coupling : The final product is obtained through coupling reactions that yield the desired functional groups.

常见问题

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2-Chloro-6-fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the chlorinated fluorophenyl moiety with the trifluoroethoxy azetidine ring. Key steps include:

- Azetidine ring formation : Use of sulfonylation or nucleophilic substitution under inert atmospheres (e.g., N₂) to stabilize reactive intermediates .

- Ketone linkage : Friedel-Crafts acylation or palladium-catalyzed cross-coupling, requiring strict temperature control (0–60°C) and anhydrous solvents (e.g., THF, DCM) .

- Purification : Column chromatography with silica gel or preparative HPLC to achieve >95% purity. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : NMR is essential to confirm trifluoroethoxy group integrity, while NMR identifies aromatic proton environments .

- Mass spectrometry : HRMS (ESI or EI) verifies molecular ion peaks and isotopic patterns consistent with Cl/F substituents .

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) monitors purity, while TLC (silica gel, hexane/EtOAc) tracks reaction progress .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions may arise from:

- Compound stability : Degradation under assay conditions (e.g., aqueous buffers, light exposure). Stabilize via lyophilization, storage at -80°C, or addition of antioxidants (e.g., BHT) .

- Assay variability : Standardize protocols (e.g., temperature, pH, enzyme batches) and include positive controls (e.g., known inhibitors). Replicate experiments across multiple labs to validate reproducibility .

Q. How can regioselectivity challenges in substitution reactions of the azetidine ring be mitigated?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the azetidine nitrogen, favoring substitution at the 3-position .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct electrophilic attack. Kinetic vs. thermodynamic control (e.g., low vs. high temperature) can alter product distribution .

Q. What computational methods predict the reactivity of the trifluoroethoxy group in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the azetidine ring. Solvent models (e.g., PCM) improve accuracy for reaction mechanisms in solution .

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd, Cu) to design ligands for cross-coupling reactions .

Q. How can researchers design SAR studies to optimize pharmacokinetic properties of derivatives?

- Methodological Answer :

- Lipophilicity optimization : Replace trifluoroethoxy with other fluorinated groups (e.g., -OCF₂H) to balance logP values. Assess via shake-flask experiments or computational tools like XLogP3 .

- Metabolic stability : Introduce deuterium at benzylic positions or modify the azetidine ring to reduce CYP450-mediated oxidation. Use liver microsome assays for validation .

Data Analysis and Experimental Design

Q. What statistical approaches resolve spectral overlap in NMR data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlate - signals, resolving overlapping peaks in aromatic/azetidine regions .

- Deconvolution software : Tools like MestReNova or Chenomx apply line-shape fitting to distinguish Cl/F isotopic patterns .

Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and quantify using calibration curves .

- Arrhenius modeling : Predict long-term stability by extrapolating data from accelerated aging experiments .

Applications in Scientific Research

Q. What role does this compound play in studying fluorinated ligands for G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement (e.g., -labeled antagonists) quantifies affinity (Kᵢ). Use HEK293 cells expressing recombinant GPCRs for high-throughput screening .

- Fluorine NMR () : Detects conformational changes in receptors upon ligand binding, leveraging the compound’s trifluoroethoxy group as a probe .

Q. How can this compound serve as a precursor for photoaffinity labeling probes?

- Methodological Answer :

- Diazirine incorporation : Replace the chloro group with a diazirine moiety via SNAr reaction. Validate photoactivation efficiency using UV-Vis spectroscopy (λ = 350–365 nm) .

- Target identification : Crosslink to proteins in live cells, followed by click chemistry (e.g., CuAAC) for pull-down assays and LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。